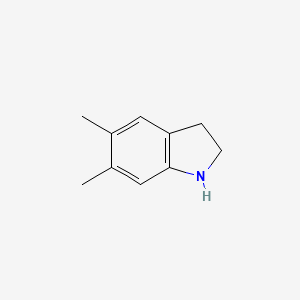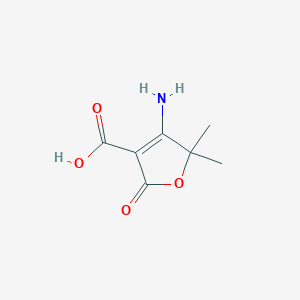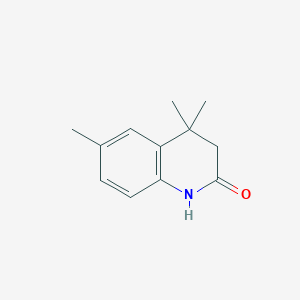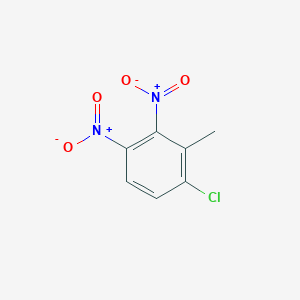
1H-Indole, 2,3-dihydro-5,6-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1H-Indole, 2,3-dihydro-” is a chemical compound with the molecular formula C8H9N . It’s also known by other names such as Indoline, 1-Azaindan, 2,3-Dihydroindole, Dihydroindole, Indolene, and Indole, 2,3-dihydro- .
Synthesis Analysis
Indole derivatives have been synthesized for various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The carbonyl groups of indole derivatives can undergo C–C and C–N coupling reactions and reductions .Molecular Structure Analysis
The molecular structure of “1H-Indole, 2,3-dihydro-” is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Chemical Reactions Analysis
Indole derivatives have been reported to have diverse pharmacological activities. The aromatic heterocyclic scaffold, which resembles various protein structures, has received attention from organic and medicinal chemists . Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Physical And Chemical Properties Analysis
“1H-Indole, 2,3-dihydro-” has a molecular weight of 119.1638 . More detailed physical and chemical properties might be available in specialized databases .Applications De Recherche Scientifique
Synthesis and Antimicrobial Screening
- Synthesis of Novel Derivatives : A study synthesized 1-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]-1H-indole- -2,3-dione and other derivatives. These compounds showed moderate inhibitory activity against the fungus Candida albicans and some activity against the Gram-positive bacteria Staphylococcus aureus, suggesting potential antimicrobial applications (Ramadan, Rasheed, & El Ashry, 2019).
Synthesis of Biologically Active Derivatives
- Synthesis of N-[3-(2,3-dimethyl-1H-indol-1-yl)-4-hydroxyphenyl]arylsulfon(aroyl)amides : This study synthesized new derivatives of 2,3-dimethylindole, exploring the redox potential and steric factors. These compounds exhibit potential biological activities such as being antagonists to para amino benzoic acid, indicating their usefulness in pharmacological contexts (Avdeenko, Konovalova, & Yakymenko, 2020).
Coordination Chemistry and Biological Activity
- Coordination Chemistry of Oxovanadium(V) Complexes : This research involved synthesizing Schiff bases from 1H-indol-2,3-dione and 5,6-dimethyl-1H-indol-2,3-dione. These compounds displayed appreciable fungicidal and bactericidal properties, suggesting their potential in combating pathogenic fungi and bacteria (Garg, Fahmi, & Singh, 2007).
Synthesis of Antidepressant Analogs
- Synthesis of Hydrogenated Pyrrolo[3,4-b]indoles : Research into the synthesis of novel 4-substituted 2,7-dimethyl-3,4-dihydro-1H-pyrrolo-[3,4-b]indoles revealed a broad spectrum of pharmacological activity. This finding is significant for the development of new medicines following the “magic bullet” concept, indicating potential antidepressant applications (Ivachtchenko et al., 2010).
Potential in Antidepressant Formulations
- Potential Antidepressant Activity : A series of 3,4-dihydro-1H-1,4-oxazino[4,3-a]indoles demonstrated potential antidepressant activity in preliminary screenings. One derivative, in particular, was notably potent in preventing reserpine ptosis in mice (Demerson, Santroch, & Humber, 1975).
Synthesis and Functionalization
- Synthesis and Functionalization of Indoles : Indole derivatives, including those related to 1H-Indole, 2,3-dihydro-5,6-dimethyl-, are important in synthesizing biologically active compounds. This research explored the synthesis and functionalization of indoles, which is crucial in developing natural and synthetic compounds with significant biological activity (Cacchi & Fabrizi, 2005).
Orientations Futures
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The success of computer-aided drug design in the fields of cancer and anti-viral drugs has accelerated in silico studies in antibacterial drug development .
Propriétés
IUPAC Name |
5,6-dimethyl-2,3-dihydro-1H-indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-7-5-9-3-4-11-10(9)6-8(7)2/h5-6,11H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISDNDQYXHHLGQN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)NCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30479341 |
Source


|
| Record name | 1H-Indole, 2,3-dihydro-5,6-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30479341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Indole, 2,3-dihydro-5,6-dimethyl- | |
CAS RN |
791609-49-9 |
Source


|
| Record name | 1H-Indole, 2,3-dihydro-5,6-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30479341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6-dimethyl-2,3-dihydro-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














